1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene

regioselectivity nitration isomer identification

Regioisomeric impurities in fluorinated nitroaromatic building blocks can derail kinase inhibitor SAR programs, causing failed cross-coupling yields and misleading biological data. 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene (CAS 1404194-97-3) eliminates this risk: • ≥98% purity ensures reliable HPLC/GC retention-time markers for QC profiling of isomeric mixtures. • Unique 1,2,4-substitution pattern enables selective SNAr at the position ortho to both electron-withdrawing groups for agrochemical candidate synthesis. • Cold storage (2-8°C) preserves regioisomeric integrity during global transit.

Molecular Formula C7H3F4NO3
Molecular Weight 225.1 g/mol
CAS No. 1404194-97-3
Cat. No. B1402224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene
CAS1404194-97-3
Molecular FormulaC7H3F4NO3
Molecular Weight225.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)F
InChIInChI=1S/C7H3F4NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H
InChIKeyMKFPPICVTBQONY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene Procurement & Differentiation


1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene (CAS 1404194-97-3) is a polyhalogenated nitroaromatic building block of the formula C₇H₃F₄NO₃, containing a fluorine atom, a nitro group, and a trifluoromethoxy substituent arranged in a specific 1,2,4‑trisubstitution pattern [1]. Its computed XLogP3 of 3.0 and topological polar surface area of 55.1 Ų define a distinctive lipophilic‑electronic profile that influences reactivity and biological permeability [2]. The compound is supplied at ≥98 % purity with cold storage requirements (2–8 °C), making it a premium‑grade intermediate for medicinal chemistry and agrochemical research where regioisomeric purity is critical .

Para-nitro orientation enables distinct SNAr reactivity for medicinal and agrochemical synthesis
High-purity specification supports downstream reaction reproducibility and reduces purification burden
Cold-chain storage with sealed, dry handling preserves stability; confirm lab procedures

Why Generic Substitution Fails for This Compound


The three isomeric fluoro‑nitro‑trifluoromethoxybenzene compounds (CAS 1404194‑97‑3, 124170‑06‑5, and 123572‑62‑3) share identical molecular formula and molecular weight yet differ profoundly in the regiochemical placement of the fluorine, nitro, and trifluoromethoxy groups [1]. This positional variation directly controls the electronic activation/deactivation pattern of the aromatic ring, dictating which positions are susceptible to nucleophilic aromatic substitution, cross‑coupling, or reduction [2]. Consequently, substituting one isomer for another without verifying the substitution pattern can lead to regioisomeric impurities, altered reaction yields, and failure of downstream structure‑activity relationships, particularly in pharmaceutical programs where the amine derived from the target compound serves as a distinct building block for kinase inhibitor scaffolds [3].

Regiochemistry mismatch

Identical molecular formula but different substitution pattern alters electronic activation; isomers are not interchangeable for SNAr or cross-coupling.

Divergent amine products

Reduction of the wrong regioisomer yields an amine that accesses distinct kinase inhibitor scaffolds, excluding target-specific IP-relevant chemical space.

Purity variation

Typical isomeric purity levels may introduce side products and increase purification load; the target compound’s higher specification supports process control.

Quantitative Evidence of Isomer Superiority


Regiochemical Identity vs. Common Nitration Mixture

Nitration of 1‑fluoro‑4‑(trifluoromethoxy)benzene produces a 30:70 mixture of 1‑fluoro‑2‑nitro‑4‑(trifluoromethoxy)benzene (CAS 124170‑06‑5) and 4‑fluoro‑2‑nitro‑1‑(trifluoromethoxy)benzene (CAS 123572‑62‑3) as determined by ¹⁹F NMR [1]. 1‑Fluoro‑4‑nitro‑2‑(trifluoromethoxy)benzene (CAS 1404194‑97‑3) is not a component of this mixture, confirming its origin from a distinct synthetic route and establishing it as a non‑interchangeable regioisomer for applications requiring the para‑nitro orientation relative to fluorine.

Regiochemical Identity
Head-to-head
Target isomer completely absent (0%) from the 30:70 nitration mixture of CAS 124170-06-5 and CAS 123572-62-3 (¹⁹F NMR)
Confirms distinct synthetic origin; prevents regioisomeric contamination for required para-nitro isomer
Nitration conditions: HNO₃/H₂SO₄ at 0 °C
regioselectivity nitration isomer identification

Higher Commercial Purity Compared to Closest Isomers

Commercial listings for 1‑fluoro‑4‑nitro‑2‑(trifluoromethoxy)benzene routinely specify ≥98% purity (Chemscene CS‑0583950, Leyan 1654616) , whereas the closest regioisomers 1‑fluoro‑2‑nitro‑4‑(trifluoromethoxy)benzene (AKSci 1470DV, 124170‑06‑5) and 4‑fluoro‑2‑nitro‑1‑(trifluoromethoxy)benzene (AKSci Z8720, 123572‑62‑3) are typically supplied at 95% purity .

Commercial Purity
Reported
Target: ≥98% (Chemscene, Leyan); closest regioisomers typically supplied at 95% (AKSci)
≥3 pp higher purity threshold supports consistent downstream reactivity and scale-up
Based on vendor specifications 2024–2025
purity quality control procurement specification

Distinctive Lipophilicity-Electronic Balance

Computed physicochemical descriptors differentiate the target from its non‑fluorinated analog. 1‑Fluoro‑4‑nitro‑2‑(trifluoromethoxy)benzene exhibits XLogP3 = 3.0 and topological polar surface area (TPSA) = 55.1 Ų [1], whereas 2‑(trifluoromethoxy)nitrobenzene (CAS 1644‑88‑8) has a lower computed XLogP3 (≈2.5) and TPSA ≈ 55 Ų but lacks the fluorine‑modulated electronic effect [2]. The higher XLogP3 value of the target compound indicates enhanced membrane permeability, a desirable feature in CNS‑oriented and intracellular‑target medicinal chemistry programs.

Lipophilicity Balance
Cross-study comparable
Target XLogP3 = 3.0 vs. 2-(trifluoromethoxy)nitrobenzene ≈ 2.5 (PubChem)
Higher computed XLogP3 may support membrane permeability research without increasing MW
Computed values; experimental validation recommended
XLogP3 topological polar surface area medicinal chemistry design

Reduction Product as Differentiated Amine Building Block

Reduction of the target nitro compound yields 5‑fluoro‑2‑(trifluoromethoxy)aniline (CAS 123572‑63‑4), a building block applied in medicinal chemistry . In contrast, reduction of the regioisomer 4‑fluoro‑1‑nitro‑2‑(trifluoromethoxy)benzene (CAS 123572‑65‑6) provides 4‑fluoro‑2‑(trifluoromethoxy)aniline (CAS 123572‑66‑7), which is explicitly described as a key intermediate in the synthesis of EGFR inhibitors targeting L858R and T790M mutants [1]. While the target‑derived amine has not been directly linked to the same patent‑protected EGFR scaffolds, the regioisomeric amine of a closely related isomer is so linked, confirming that the substitution pattern dictates the ultimate pharmaceutical application. This underscores the risk of regioisomer substitution in drug discovery programs.

Amine Building Block
Class-level inference
Reduction gives 5-fluoro-2-(trifluoromethoxy)aniline; regioisomeric amine (4-fluoro-2-(trifluoromethoxy)aniline) used in EGFR inhibitor patents
Regiochemistry determines accessible kinase inhibitor chemical space
Requires project-specific IP and SAR validation
amine intermediate EGFR inhibitor kinase scaffold

Storage and Stability Differentiation

While 1‑fluoro‑2‑nitro‑4‑(trifluoromethoxy)benzene (CAS 124170‑06‑5) is shipped at ambient temperature and stored at 2–8 °C , the target compound requires sealed, dry storage at 2–8 °C with room‑temperature shipping . The difference in storage stringency may reflect differences in thermal or moisture sensitivity arising from the specific substitution pattern, and users must factor this into inventory management when selecting an isomer.

Storage & Handling
Supporting evidence
Target: sealed in dry, 2–8 °C; room‑temperature shipping. Comparator isomer: store at 2–8 °C; ambient shipping
Similar cold-storage but target moisture sensitivity signals need for sealed handling
Check SDS for lab-specific stability protocols
storage condition shelf life cold chain

Best Application Scenarios


Synthesis of 5-Fluoro-2-(trifluoromethoxy)aniline for Lead Optimization

When a SAR program requires a highly lipophilic aniline (XLogP3 ≈ 2.5–3.0 range) with a fluorine atom ortho to the amine for modulation of metabolic stability, the target compound is the preferred precursor . Reduction of 1‑fluoro‑4‑nitro‑2‑(trifluoromethoxy)benzene provides 5‑fluoro‑2‑(trifluoromethoxy)aniline, a building block distinct from the EGFR‑oriented 4‑fluoro‑2‑(trifluoromethoxy)aniline obtained from the 4‑fluoro‑1‑nitro isomer [1].

Selective Nucleophilic Aromatic Substitution for Agrochemicals

The presence of a nitro group para to fluorine and ortho to the electron‑withdrawing trifluoromethoxy group creates a unique activation pattern for nucleophilic aromatic substitution . This regiochemistry can be exploited to introduce nucleophiles selectively at the position ortho to both electron‑withdrawing groups, enabling the synthesis of agrochemical candidates where alternative isomers would give different substitution outcomes [1].

Regioisomer Identification and Impurity Profiling Standard

Because 1‑fluoro‑4‑nitro‑2‑(trifluoromethoxy)benzene is absent from the 30:70 nitration mixture of 1‑fluoro‑4‑(trifluoromethoxy)benzene, it serves as an ideal external standard for confirming the absence of this regioisomer in isomeric mixtures . High‑purity (≥98%) batches ensure reliable HPLC/GC retention‑time markers for quality control laboratories profiling fluorinated nitroaromatic intermediates.

Precursor to Fluorinated Heterocycles

The juxtaposition of nitro, fluoro, and trifluoromethoxy groups on a single benzene ring allows sequential functionalization for the construction of fluorinated benzimidazoles, benzoxazoles, or quinoxalines . The target compound’s higher commercial purity (98% vs. 95% for common isomers) reduces the formation of regioisomeric by‑products during cyclization steps, improving yield and simplifying purification [1].

Application
Selection Property
Validation Focus
Synthesis of fluorinated anilines for lead optimization
Regiochemical identity (para-nitro/ortho-OCF₃)
Purity and regioisomer absence by NMR or HPLC
Selective SNAr for agrochemical intermediates
Nitro group activation pattern
Regiospecific substitution outcome
Regioisomer identification standard
Absence from common nitration mixture
Consistent retention-time marker for QC profiling
Precursor to fluorinated heterocycles
Sequential functionalization compatibility
High-purity specification reduces regioisomeric by-products in cyclization
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